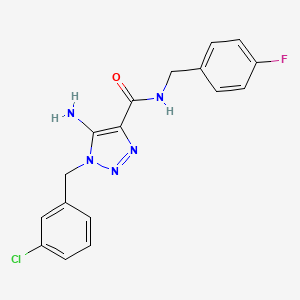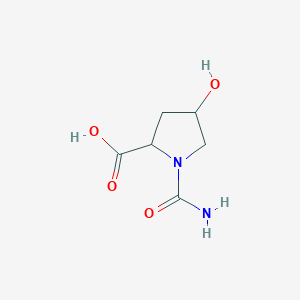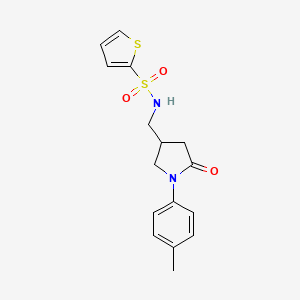![molecular formula C15H15N3OS2 B2616944 N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681168-38-7](/img/structure/B2616944.png)
N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities and are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, which combine thiazole and sulfonamide, groups with known antibacterial activity . The title compound was synthesized with a yield of 65% .Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The synthesized compounds have been investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthetic Utility in Organic Chemistry
N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide, due to its structural characteristics, is implied to have significant synthetic utility in organic chemistry. For instance, tert-butyl phenylazocarboxylates, closely related in structural complexity, are utilized as versatile building blocks in synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions under mild conditions to produce azocarboxamides and enable aromatic ring modifications through radical reactions such as oxygenation and halogenation (Jasch, Höfling, & Heinrich, 2012).
Potential in Antitumor Applications
Compounds structurally similar to this compound have demonstrated potential in antitumor applications. For example, derivatives synthesized from 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine have shown promising antitumor activity against the Hela cell line, indicating that modifications of the thiazole core can enhance biological activity against cancer cells (Ye Jiao et al., 2015).
Antimicrobial Properties
Analogues containing the benzo[d]thiazole moiety have been evaluated for their antimicrobial properties, offering a foundation for the development of new antibacterial agents. Specifically, compounds related to this compound, with modifications on the thiazole ring, have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating potential for further exploration in antimicrobial drug discovery (Palkar et al., 2017).
Material Science Applications
The structural features of this compound suggest utility in material science, particularly in the development of organic materials. For instance, compounds exhibiting aggregation-induced emission enhancement (AIEE) based on benzothiazole derivatives highlight the potential for applications in optoelectronic devices and sensors, where such molecular frameworks contribute to enhanced luminescence properties in solid or aggregated states (Qian et al., 2007).
Corrosion Inhibition
Benzothiazole derivatives, including those structurally related to this compound, have been studied for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic environments. These studies reveal that such compounds can offer significant protection against corrosion, likely due to their ability to form stable adsorption layers on metal surfaces, underscoring their potential in industrial applications (Hu et al., 2016).
Mechanism of Action
The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-15(2,3)12-7-20-14(17-12)18-13(19)9-4-5-10-11(6-9)21-8-16-10/h4-8H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLHBJUNIODJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2616866.png)





![ethyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2616876.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616880.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2616881.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2616882.png)
